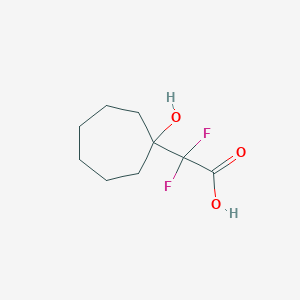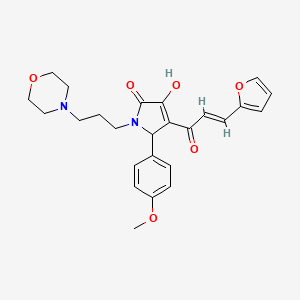
N-(3-(4-Phenylpiperazin-1-yl)propyl)-2,5-difluorbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzenesulfonamide core substituted with difluoro groups and a phenylpiperazine moiety, making it a molecule of interest for various pharmacological studies.
Wissenschaftliche Forschungsanwendungen
2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biological Studies: The compound is used to investigate the role of sulfonamides in biological systems, including enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe to study the effects of fluorine substitution on the biological activity of sulfonamides.
Pharmacology: Research into its pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion.
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to inhibit acetylcholinesterase .
Mode of Action
Similar compounds have been shown to inhibit acetylcholinesterase, which could suggest a similar mode of action .
Biochemical Pathways
Acetylcholinesterase inhibitors typically affect the cholinergic neurotransmission pathway, which plays a crucial role in learning and memory .
Result of Action
Acetylcholinesterase inhibitors, such as similar compounds, can temporarily relieve symptoms and reduce memory impairment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-phenylpiperazine. This can be achieved by reacting phenylamine with diethanolamine under reflux conditions.
Alkylation: The next step involves the alkylation of the piperazine intermediate with 1-bromo-3-chloropropane to form 3-(4-phenylpiperazin-1-yl)propane.
Sulfonamide Formation: The final step is the reaction of 3-(4-phenylpiperazin-1-yl)propane with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although the specific products depend on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Potential formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Sulfonic acids and amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-difluoro-N-(3-(4-methylpiperazin-1-yl)propyl)benzenesulfonamide
- 2,5-difluoro-N-(3-(4-ethylpiperazin-1-yl)propyl)benzenesulfonamide
- 2,5-difluoro-N-(3-(4-benzylpiperazin-1-yl)propyl)benzenesulfonamide
Uniqueness
The uniqueness of 2,5-difluoro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide lies in its specific substitution pattern, which influences its pharmacological profile. The presence of the phenyl group on the piperazine ring enhances its ability to cross the blood-brain barrier, making it a valuable compound for neurological research. Additionally, the difluoro groups on the benzene ring can significantly affect its metabolic stability and binding affinity to biological targets.
Eigenschaften
IUPAC Name |
2,5-difluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O2S/c20-16-7-8-18(21)19(15-16)27(25,26)22-9-4-10-23-11-13-24(14-12-23)17-5-2-1-3-6-17/h1-3,5-8,15,22H,4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSFLHZDHUKKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2541262.png)


![Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone](/img/structure/B2541269.png)



![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2541277.png)


![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B2541282.png)


